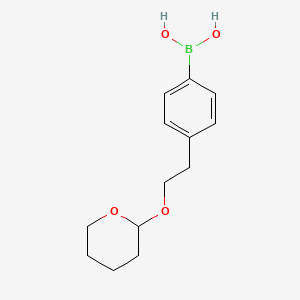

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid

描述

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid is a boronic acid derivative featuring a tetrahydropyranyl (Thp)-protected hydroxyethyl group attached to the para position of the phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-couplings, sensing, and materials science due to their reversible diol-binding properties and tunable electronic characteristics .

属性

IUPAC Name |

[4-[2-(oxan-2-yloxy)ethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c15-14(16)12-6-4-11(5-7-12)8-10-18-13-3-1-2-9-17-13/h4-7,13,15-16H,1-3,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICMGZMCEXKDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCOC2CCCCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661394 | |

| Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095639-99-8 | |

| Record name | (4-{2-[(Oxan-2-yl)oxy]ethyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Hydroxyethyl Group Using Tetrahydropyranyl (THP) Group

The hydroxyethyl side chain is protected by reaction with 3,4-dihydropyran (DHP) under acidic catalysis to form the tetrahydropyranyl ether. This protection is crucial for preventing unwanted side reactions during the metallation and boronation steps and is readily removed under acidic hydrolysis conditions after the boronic acid formation.

Formation of Aryl Grignard or Organolithium Intermediates

Starting with a 4-bromophenyl derivative bearing the protected hydroxyethyl group, the Grignard reagent is formed by treatment with isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at low temperatures (-10 °C to 0 °C). This complex is preferred for its enhanced reactivity and stability.

Alternatively, organolithium intermediates can be generated using n-butyllithium, but Grignard reagents are often favored for better control and scalability.

Reaction with Boron Reagents

The aryl Grignard intermediate is reacted with trimethyl borate (B(OMe)3) or boric acid esters at low temperatures, followed by stirring at room temperature or slightly elevated temperatures to allow boronation. This step forms the boronate ester intermediate.

Hydrolysis and Deprotection

The boronate ester is hydrolyzed with dilute acid (e.g., 10% HCl) to yield the boronic acid. Simultaneously, the THP protecting group is removed under acidic conditions, liberating the free hydroxyethyl group. In some protocols, a hydrogenolysis step using palladium on carbon under hydrogen atmosphere is employed to remove benzyl or other protecting groups if used.

Representative Experimental Procedure and Data

| Step | Reagents and Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| 1 | Protection of hydroxyethyl group with 3,4-dihydropyran, acid catalyst | Quantitative | N/A | Formation of THP ether |

| 2 | 4-bromo-phenyl-THP-ether + iPrMgCl·LiCl in THF, -10 to 0 °C | N/A | N/A | Formation of Grignard reagent |

| 3 | Addition of trimethyl borate in THF, stirring 5 h at low temp, then overnight at room temp | N/A | N/A | Boronation step |

| 4 | Acid hydrolysis (10% HCl), extraction with ethyl acetate | 84-87% | 99.4-99.7% | Deprotection and isolation of boronic acid |

Example from a patent procedure: Starting with 24.7 g (0.094 mol) of protected bromophenol, the Grignard reagent was formed by dropwise addition of 1.3 M isopropylmagnesium chloride-lithium chloride solution (0.122 mol) in THF under nitrogen atmosphere. After reaction with trimethyl borate and subsequent hydrolysis, the product was purified by extraction and recrystallization to yield 11.3 g of white solid with 87% yield and 99.4% HPLC purity.

Hydrogenation with 10% Pd/C under 0.3 MPa H2 at 30-35 °C for 5-8 hours was used when benzyl or other hydrogenolytically removable protecting groups were employed, improving purity and yield.

Alternative and Supporting Methods

One-Pot Methods: Some patents describe one-pot procedures combining protection, metallation, boronation, and hydrolysis steps to improve efficiency and scalability.

Use of Different Protecting Groups: Besides THP, tert-butyldimethylsilyl (TBDMS) and benzyl groups have been used for phenol protection, but THP is preferred due to easier removal and better water solubility of by-products.

Scale-Up Synthesis: Kilogram-scale synthesis of 4-(2-O-tetrahydropyranyloxy)phenylboronic acid has been documented, demonstrating the robustness of the Grignard-boronation approach with THP protection.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Conditions/Values |

|---|---|---|

| Starting material | 4-bromophenyl-2-hydroxyethyl (protected as THP) | 24-25 g scale for lab / kg scale for scale-up |

| Protection reagent | 3,4-dihydropyran (DHP) with acid catalyst | Room temperature, quantitative conversion |

| Metallation reagent | Isopropylmagnesium chloride-lithium chloride | 1.3 M in THF, -10 °C to 0 °C |

| Boronation reagent | Trimethyl borate (B(OMe)3) | Stoichiometric or slight excess, THF solvent |

| Hydrolysis | 10% HCl aqueous solution | pH adjusted to 3-4, room temperature |

| Purification | Extraction with ethyl acetate, recrystallization | Yield 84-87%, HPLC purity >99% |

| Optional hydrogenolysis | Pd/C catalyst, H2 gas, 0.3 MPa, 30-35 °C | 5-8 hours, improves purity |

Research Findings and Analysis

The use of THP as a protecting group for the hydroxyethyl moiety offers advantages in ease of removal and compatibility with aqueous workup, facilitating industrial scalability.

The Grignard reagent formation using isopropylmagnesium chloride-lithium chloride complex is preferred over n-butyllithium for better control and yield, especially in the presence of sensitive functional groups.

Boronation with trimethyl borate is efficient and yields high purity products after acid hydrolysis, with yields reported around 84-87% and purity exceeding 99% by HPLC.

Hydrogenolysis with Pd/C under mild conditions is effective for removing benzyl or other hydrogenolytically labile protecting groups without degrading the boronic acid functionality.

Scale-up syntheses confirm the robustness and industrial applicability of this methodology, with batch productions on the scale of dozens of kilograms reported.

化学反应分析

Types of Reactions

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and platinum. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include phenols, quinones, boronate esters, and substituted aromatic compounds. These products are valuable intermediates in organic synthesis and material science .

科学研究应用

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid has numerous scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用机制

The mechanism of action of 4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

相似化合物的比较

Key Observations :

- The Thp-hydroxyethyl group in the target compound likely enhances solubility in polar solvents and enables dynamic H-bonding networks, similar to methoxy derivatives .

- Bulky substituents (e.g., Thp) may reduce reactivity in cross-coupling reactions due to steric hindrance, as seen with activated aryl bromides in Suzuki reactions .

pKa and Reactivity

The pKa of boronic acids governs their diol-binding affinity and applicability in chromatography or sensing:

Notes:

Inference for Target Compound :

- The Thp group may reduce yields in Suzuki reactions due to steric effects, similar to bulky substituents like trimethylsilyl .

生物活性

4-(2-O-Thp-hydroxy-ethyl)-phenyl-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic applications, including anticancer, antibacterial, and enzyme inhibition properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Boronic acids, including this compound, primarily function through their ability to form reversible covalent bonds with diols in biomolecules. This property is crucial for their interaction with glycoproteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as carbonic anhydrase, affecting physiological processes like pH regulation and bicarbonate production.

- Glycoprotein Interaction: It can bind to glycosylated proteins, which may alter their function and stability, impacting cellular signaling pathways .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research has indicated that boronic acids can exhibit significant anticancer properties. For instance, studies show that modifications of boronic acid structures can enhance selectivity and potency against various cancer cell lines.

| Cancer Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |

|---|---|---|---|

| EKVX | 1.7 | 21.5 | 93.3 |

| RPMI-8226 | 25.9 | 28.7 | - |

| OVCAR-4 | 15.9 | - | - |

This table illustrates the varying degrees of sensitivity across different cancer types, highlighting the potential for targeted therapies using boronic acid derivatives .

Antibacterial Activity

Boronic acids have demonstrated antibacterial properties against a range of pathogens. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Study:

A comparative study showed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics against specific strains of bacteria, indicating its potential as a novel antibacterial agent .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of boronic acid derivatives. The findings suggest that structural modifications can lead to enhanced biological activities.

- Synthesis Techniques: Various synthetic routes have been explored to optimize the yield and purity of boronic acids while maintaining their biological activity.

- In Vivo Studies: Animal model studies indicate that dosages must be carefully controlled to avoid toxicity while achieving therapeutic effects .

Toxicology and Safety

While this compound shows promise in therapeutic applications, its safety profile is crucial for clinical use. Studies have indicated that at higher concentrations, this compound may lead to adverse effects such as liver and kidney toxicity due to accumulation in these organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。